N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(o-tolyloxy)acetamide
Description
N-(2-Hydroxy-3-methoxy-2-methylpropyl)-2-(o-tolyloxy)acetamide is an acetamide derivative featuring a hydroxy-methoxy-methylpropyl chain and an ortho-methylphenoxy (o-tolyloxy) group. While direct pharmacological data for this compound is absent in the provided evidence, its structural motifs align with bioactive acetamides reported in literature.
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-11-6-4-5-7-12(11)19-8-13(16)15-9-14(2,17)10-18-3/h4-7,17H,8-10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISXOAZPHNTKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(o-tolyloxy)acetamide typically involves the reaction of 2-(o-tolyloxy)acetic acid with 2-hydroxy-3-methoxy-2-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The acetamide backbone may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Anti-Cancer Phenoxy Acetamides
Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and analogs (39, 40) exhibit potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines via MTT assays . Key comparisons:
- Structural Differences : The target compound lacks the quinazoline sulfonyl moiety but shares methoxy and aryloxy groups.
- Activity Inference : Methoxy groups in both compounds may enhance membrane permeability, but the absence of sulfonyl-quinazoline in the target compound suggests differing mechanisms of action.
FPR Agonist Pyridazinone Acetamides
Pyridazinone derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists, inducing calcium mobilization in neutrophils .
- Structural Overlaps: Both compounds feature methoxybenzyl-like groups, but the target compound’s o-tolyloxy group may limit FPR specificity compared to bromophenyl-pyridazinone analogs.
- Functional Insight : Methoxy and aryl groups are critical for receptor binding, suggesting the target compound could modulate similar pathways.
Antimicrobial and Antifungal Acetamides
Compounds 47–50 with benzo[d]thiazol sulfonyl-piperazinyl groups show activity against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Structural Contrast : The target compound lacks the bulky sulfonyl-piperazinyl moiety, which is pivotal for microbial membrane disruption in analogs.
- Bioactivity Prediction : The o-tolyloxy group may confer mild antifungal properties, though likely weaker than thiazole-containing derivatives.
Structural Analogs
- Morpholinone Acetamides () incorporate rigid morpholinone rings, enhancing metabolic stability compared to the target compound’s flexible hydroxy-methoxy chain .
Data Table: Key Comparisons
Notes
- Limitations : Direct data on the target compound’s activity is unavailable; comparisons are structural and inferential.
- Synthetic Pathways : Methods for analogous compounds (e.g., Claisen-Schmidt condensation, nucleophilic substitution) may guide its synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
